molecular formula C21H19N3O B5705899 N-(4-{1H-NAPHTHO[2,3-D]IMIDAZOL-2-YL}PHENYL)BUTANAMIDE

N-(4-{1H-NAPHTHO[2,3-D]IMIDAZOL-2-YL}PHENYL)BUTANAMIDE

Cat. No.: B5705899
M. Wt: 329.4 g/mol
InChI Key: UBRIPJLELQJYRZ-UHFFFAOYSA-N
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Description

N-(4-{1H-NAPHTHO[2,3-D]IMIDAZOL-2-YL}PHENYL)BUTANAMIDE is a compound that features a naphthoimidazole moiety linked to a phenyl group, which is further connected to a butanamide chain. This compound is part of a broader class of imidazole derivatives known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{1H-NAPHTHO[2,3-D]IMIDAZOL-2-YL}PHENYL)BUTANAMIDE typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring through cyclization reactions involving naphthalene derivatives and suitable amines. The phenyl group is then introduced via electrophilic aromatic substitution reactions. Finally, the butanamide chain is attached through amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-{1H-NAPHTHO[2,3-D]IMIDAZOL-2-YL}PHENYL)BUTANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinone derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

N-(4-{1H-NAPHTHO[2,3-D]IMIDAZOL-2-YL}PHENYL)BUTANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{1H-NAPHTHO[2,3-D]IMIDAZOL-2-YL}PHENYL)BUTANAMIDE involves its interaction with specific molecular targets. The imidazole moiety can bind to enzymes and proteins, inhibiting their activity. This compound may also interfere with cellular pathways, leading to apoptosis (programmed cell death) in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

    1H-Naphtho[2,3-d]imidazole: A core structure similar to the imidazole moiety in N-(4-{1H-NAPHTHO[2,3-D]IMIDAZOL-2-YL}PHENYL)BUTANAMIDE.

    Phenylbutanamide: Shares the butanamide chain but lacks the imidazole and naphthalene rings.

    Naphthoquinone derivatives: Structurally related compounds with similar biological activities.

Uniqueness

This compound is unique due to its combination of a naphthoimidazole moiety with a phenylbutanamide chain. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[4-(1H-benzo[f]benzimidazol-2-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O/c1-2-5-20(25)22-17-10-8-14(9-11-17)21-23-18-12-15-6-3-4-7-16(15)13-19(18)24-21/h3-4,6-13H,2,5H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRIPJLELQJYRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C2=NC3=CC4=CC=CC=C4C=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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